![molecular formula C17H19FN2O3 B2939743 N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide CAS No. 1376245-31-6](/img/structure/B2939743.png)
N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide, commonly known as CFA, is a chemical compound that has gained significant attention in the field of scientific research. CFA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. CFA has been widely used in various studies to investigate the role of FAAH in the endocannabinoid system and its potential therapeutic applications.
Wirkmechanismus
CFA inhibits N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide by binding to the active site of the enzyme, which prevents the breakdown of anandamide. This leads to increased levels of anandamide, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
The inhibition of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide by CFA has been shown to produce various biochemical and physiological effects. Increased levels of anandamide have been shown to have analgesic, anxiolytic, and anti-inflammatory effects. CFA has also been shown to have potential therapeutic applications in conditions such as neuropathic pain, anxiety disorders, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
CFA has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide and has been extensively studied in various animal models. However, CFA has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Zukünftige Richtungen
There are several future directions for the use of CFA in scientific research. One area of interest is the potential therapeutic applications of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide inhibition in various conditions, including pain, anxiety, and inflammation. Further studies are also needed to investigate the long-term effects of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide inhibition and the potential for tolerance and dependence. Additionally, the development of new N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide inhibitors with improved pharmacokinetic properties and reduced toxicity is an area of active research.
Synthesemethoden
CFA can be synthesized using a multi-step process, which involves the reaction of 4-cyanooxan-4-yl chloride with 4-fluoroaniline to form 4-cyanooxan-4-yl-4-fluoroanilide. This intermediate compound is then reacted with 5-bromopentanoyl chloride to form the final product, N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide.
Wissenschaftliche Forschungsanwendungen
CFA has been extensively used in scientific research to investigate the role of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide in the endocannabinoid system. Endocannabinoids are lipid-based neurotransmitters that bind to cannabinoid receptors in the brain and have been implicated in various physiological processes, including pain, mood, appetite, and immune function. N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide is responsible for the breakdown of anandamide, one of the most abundant endocannabinoids in the body. Inhibition of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide by CFA leads to increased levels of anandamide and has been shown to have potential therapeutic applications in various conditions, including pain, anxiety, and inflammation.
Eigenschaften
IUPAC Name |
N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c18-14-6-4-13(5-7-14)15(21)2-1-3-16(22)20-17(12-19)8-10-23-11-9-17/h4-7H,1-3,8-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQGQCLYGYKNKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCCC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.